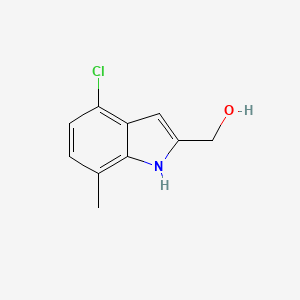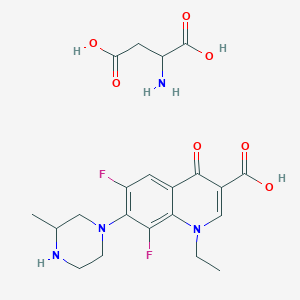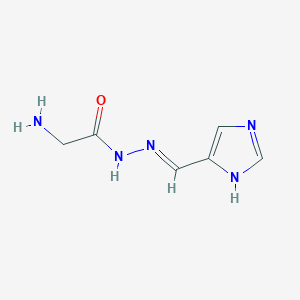
N'-((1H-Imidazol-4-yl)methylene)-2-aminoacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-((1H-Imidazol-4-yl)methylene)-2-aminoacetohydrazide is a compound that features an imidazole ring, a versatile and biologically significant structure. Imidazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-((1H-Imidazol-4-yl)methylene)-2-aminoacetohydrazide typically involves the condensation of 1H-imidazole-4-carbaldehyde with 2-aminoacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
Starting Materials: 1H-imidazole-4-carbaldehyde and 2-aminoacetohydrazide.
Solvent: Ethanol.
Reaction Conditions: Reflux for several hours.
Purification: The product is typically purified by recrystallization from ethanol.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow synthesis to enhance efficiency and yield. This method allows for better control over reaction conditions and scalability. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N’-((1H-Imidazol-4-yl)methylene)-2-aminoacetohydrazide is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being explored for their anticancer properties. The imidazole ring is known to interact with various enzymes and receptors, making it a promising scaffold for drug design.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of N’-((1H-Imidazol-4-yl)methylene)-2-aminoacetohydrazide involves its interaction with biological targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, which is crucial for its biological activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparación Con Compuestos Similares
Similar Compounds
1H-Imidazole-4-carbaldehyde: A precursor in the synthesis of N’-((1H-Imidazol-4-yl)methylene)-2-aminoacetohydrazide.
2-Aminoacetohydrazide: Another precursor used in the synthesis.
Imidazole derivatives: Compounds like metronidazole and clotrimazole, which also contain the imidazole ring and exhibit similar biological activities.
Uniqueness
N’-((1H-Imidazol-4-yl)methylene)-2-aminoacetohydrazide is unique due to its specific structure, which combines the imidazole ring with an aminoacetohydrazide moiety. This combination enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C6H9N5O |
|---|---|
Peso molecular |
167.17 g/mol |
Nombre IUPAC |
2-amino-N-[(E)-1H-imidazol-5-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C6H9N5O/c7-1-6(12)11-10-3-5-2-8-4-9-5/h2-4H,1,7H2,(H,8,9)(H,11,12)/b10-3+ |
Clave InChI |
RFROVOBMLXHZJE-XCVCLJGOSA-N |
SMILES isomérico |
C1=C(NC=N1)/C=N/NC(=O)CN |
SMILES canónico |
C1=C(NC=N1)C=NNC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




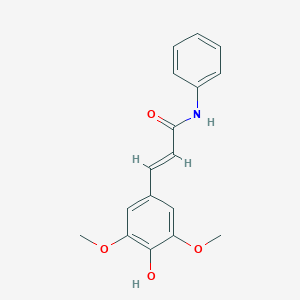
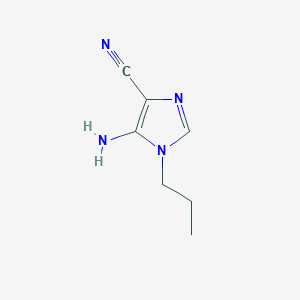
![5-Azaspiro[2.4]heptane-7-carbonitrile](/img/structure/B12824863.png)
![2,4,7-trichloro-1H-imidazo[4,5-d]pyridazine](/img/structure/B12824870.png)
![11-(1H-Indol-3-yl)-8,9-dimethoxy-11,12-dihydrobenzo[4,5][1,2]diazepino[7,1-b]quinazolin-14(6H)-one](/img/structure/B12824882.png)


